molecular formula C18H19ClO4 B4930027 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde

4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No. B4930027
M. Wt: 334.8 g/mol
InChI Key: ZCQHOKYPMQLMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde, also known as CPOB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzaldehyde derivatives, which are known for their diverse biological activities.

Scientific Research Applications

4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential applications in various scientific fields, such as cancer research, neuroscience, and cardiovascular research. In cancer research, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of multiple cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In cardiovascular research, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury.

Mechanism of Action

The mechanism of action of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has also been shown to induce apoptosis in cancer cells and to activate neuroprotective pathways in neurons.
Biochemical and Physiological Effects:
4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. In neurons, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to enhance synaptic plasticity, protect against oxidative stress, and improve cognitive function. In cardiovascular cells, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have vasodilatory effects, protect against ischemia-reperfusion injury, and modulate the expression of various genes involved in cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for research on 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde. One area of interest is the development of more potent and selective derivatives of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde for specific applications in cancer research, neuroscience, and cardiovascular research. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde, which could lead to the development of new therapeutic targets. Additionally, the potential use of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde as a diagnostic tool for cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde involves the reaction between 3-methoxybenzaldehyde and 2-chlorophenoxybutanol in the presence of a base catalyst. This reaction results in the formation of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde as a yellow solid with a melting point of 91-93°C. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

properties

IUPAC Name

4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO4/c1-21-18-12-14(13-20)8-9-17(18)23-11-5-4-10-22-16-7-3-2-6-15(16)19/h2-3,6-9,12-13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQHOKYPMQLMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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